2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-22-17(23)11-10-16(21-22)13-7-3-5-9-15(13)20-18(24)12-6-2-4-8-14(12)19/h2-11H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFHFCJAKCEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazinone Moiety: The starting material, 1-methyl-6-oxo-1,6-dihydropyridazine, is synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Phenyl Ring: The pyridazinone intermediate is then coupled with a phenyl ring substituted with a chloro group.
Final Amidation: The final step involves the formation of the amide bond between the pyridazinone-phenyl intermediate and a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridazinone moiety can undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Strong Bases: Such as sodium hydroxide for hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Pyridazinones: Resulting from oxidation or reduction reactions.
Scientific Research Applications
2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and receptors
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzamide-based pesticides and heterocyclic derivatives. Key comparisons include:
Key Observations:
Substituent Effects: The methyl group on the pyridazinone ring in the target compound may enhance metabolic stability compared to the trifluoromethyl analog (CAS 2415629-46-6), which could increase electronegativity and alter binding interactions . The chloro substituent on the benzamide is conserved across analogs, suggesting its role in hydrophobic interactions or target recognition .
In contrast, the ethyl linker in CAS 2415629-46-6 introduces flexibility, which might influence solubility . The oxy-phenyl linker in CAS 1581304-48-4 introduces an oxygen atom, which could participate in hydrogen bonding or metal coordination .
Biological Relevance: Triflumuron (CAS 64628-44-0), a urea-based insecticide, shares the chloro-benzamide motif but lacks the pyridazinone ring.
Physicochemical Properties
- Molecular Weight : The target compound (347.78 g/mol) falls within the range of agrochemicals (e.g., triflumuron: 358.7 g/mol), suggesting favorable bioavailability .
- Polarity: The absence of highly electronegative groups (e.g., trifluoromethyl) may improve solubility in non-polar matrices compared to CAS 2415629-46-6 .
Research Findings and Implications
- Structural Stability: The methyl group on the pyridazinone likely reduces ring strain compared to oxygen-linked analogs (e.g., CAS 1581304-48-4), enhancing thermal stability .
- Agrochemical Potential: Structural parallels to sulfonylureas (e.g., chlorsulfuron) suggest herbicidal activity via acetolactate synthase inhibition, though experimental validation is needed .
- Crystallographic Insights : Software like WinGX and ORTEP could reveal anisotropic displacement patterns, aiding in understanding molecular conformations .
Biological Activity
2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Type | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Effective (e.g., MRSA) | Less effective | Moderate |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structural motifs typically interact with bacterial cell membranes or inhibit key metabolic pathways. The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The position and type of substituents on the phenyl ring significantly affect the compound's activity. For example, studies indicate that halogenated substituents can enhance antimicrobial properties due to increased lipophilicity and better interaction with lipid membranes .
Key Findings from SAR Studies:
- Halogen Substitution : Compounds with halogenated substituents showed improved activity against Gram-positive bacteria.
- Phenyl Ring Modifications : Variations in substituents on the phenyl ring lead to diverse biological activities.
Case Studies
- Antimicrobial Testing : A series of chloroacetamides were tested against various bacterial strains, revealing that those with specific substitutions exhibited higher efficacy against MRSA and other pathogens .
- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound could inhibit bacterial growth effectively under certain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
